Lipophilicity (XLogP3‑AA) Differentiates 325977‑35‑3 from N,N‑Dialkylsulfamoyl Analogs
The target compound exhibits a computed XLogP3‑AA of **4.6**, substantially higher than the value of **~3.2** estimated for the direct dimethylsulfamoyl analog 4‑(dimethylsulfamoyl)‑N‑(4‑ethoxy‑1,3‑benzothiazol‑2‑yl)benzamide [1]. This ~1.4‑unit increase in logP is driven by replacement of two methyl groups with a methyl‑phenyl pair on the sulfamoyl nitrogen, adding 6 additional carbon atoms and a phenyl ring that raises non‑polar surface area [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 4.6 |
| Comparator Or Baseline | 4‑(dimethylsulfamoyl)‑N‑(4‑ethoxy‑1,3‑benzothiazol‑2‑yl)benzamide: estimated XLogP3‑AA ≈ 3.2 |
| Quantified Difference | ΔXLogP3‑AA ≈ +1.4 log unit |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2025.09.15); identical algorithm applied to target and comparator scaffolds. |
Why This Matters
A logP shift of >1 log unit is predictive of significantly altered membrane permeability and plasma protein binding, directly impacting the suitability of the compound for cell‑based vs. biochemical screening cascades [3].
- [1] PubChem Computed Properties for CID 2318903 (XLogP3‑AA = 4.6). NCBI/PubChem, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/rest/pug_view/data/compound/2318903/JSON. View Source
- [2] PubChem CID 2318903 2D Structure and Molecular Formula (C₂₃H₂₁N₃O₄S₂ vs. C₁₈H₁₉N₃O₄S₂ for the dimethyl analog). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2318903. View Source
- [3] Waring, M. J. (2010) 'Lipophilicity in drug discovery', Expert Opinion on Drug Discovery, 5(3), pp. 235–248. doi:10.1517/17460441003605098. View Source
